molecular formula C16H19ClN4O4 B3004053 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride CAS No. 2154342-45-5

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride

Cat. No.: B3004053
CAS No.: 2154342-45-5
M. Wt: 366.8
InChI Key: MCJLKXXQNIILGB-UHFFFAOYSA-N
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Description

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C16H19ClN4O4 and its molecular weight is 366.8. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pomalidomide-C3-NH2, also known as 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, primarily targets Cereblon (CRBN) . CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex . This interaction is crucial for the anti-myeloma activity of immunomodulatory drugs .

Mode of Action

Pomalidomide-C3-NH2 operates as an immunomodulatory agent with antineoplastic activity . It binds to CRBN, leading to the ubiquitination and subsequent degradation of specific substrates . This process inhibits angiogenesis, the formation of new blood vessels, and myeloma cell growth . The dual effect of angiogenesis inhibition and myeloma cell growth suppression is central to its activity .

Biochemical Pathways

Pomalidomide-C3-NH2 affects multiple biochemical pathways. It initiates the upregulation of immune surface markers by interacting with CRBN . This interaction leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway, resulting in upregulation of B7-2 mRNA and protein expression . The compound also enhances T cell– and natural killer cell–mediated immunity .

Result of Action

The action of Pomalidomide-C3-NH2 results in the inhibition of angiogenesis and myeloma cell growth . It also leads to the upregulation of immune surface markers and enhancement of T cell– and natural killer cell–mediated immunity . These actions contribute to the generation of an immune-responsive environment, increasing immune recognition and proinflammatory cytokines .

Action Environment

The action of Pomalidomide-C3-NH2 is influenced by the environment in which it operates. For instance, in the context of pancreatic lesions and cancer cells, the compound alters macrophage populations, turning the microenvironment from immunosuppressive to immune-responsive . This alteration decreases fibrogenesis in pancreatic cancer and enhances the effectiveness of other treatments .

Biochemical Analysis

Biochemical Properties

Pomalidomide-C3-NH2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This conjugate contains a Cereblon (CRBN)-recruiting ligand and an alkyl-chain crosslinker with pendant amine for reactivity with an acid on the target ligand . The nature of these interactions is crucial for the formation of ternary complex between the target, E3 ligase, and PROTAC .

Cellular Effects

Pomalidomide-C3-NH2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the induction of pro- and anti-inflammatory cytokines . It has been shown to increase immune surface marker expression in EBV-infected tumor cells .

Molecular Mechanism

The molecular mechanism of action of Pomalidomide-C3-NH2 involves its interaction with its target, cereblon, leading to degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway resulting in upregulation of B7-2 mRNA and protein expression . This leads to increased immune recognition in addition to the increases in proinflammatory cytokines upon Pomalidomide-C3-NH2 treatment .

Temporal Effects in Laboratory Settings

The effects of Pomalidomide-C3-NH2 over time in laboratory settings include its robust pharmacokinetic exposure, not affected by demographic factors or renal impairment . It has been shown to significantly reduce functional impairments in a well-characterized animal model of TBI .

Dosage Effects in Animal Models

The effects of Pomalidomide-C3-NH2 vary with different dosages in animal models. A single Pom dose within 5 hours significantly reduced functional impairments in a well-characterized animal model of TBI . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Pomalidomide-C3-NH2 is involved in metabolic pathways that include cytochrome P450-mediated hydroxylation with subsequent glucuronidation . Less than 5% of the Pomalidomide-C3-NH2 dose is excreted as an unchanged drug in the urine, but its metabolites are mainly excreted in urine .

Subcellular Localization

The subcellular localization of Pomalidomide-C3-NH2 is critical for the efficacy of thalidomide-based medications . For instance, the cytoplasmic translation factor GSPT1 was degraded following treatment with the thalidomide derivative CC-885 only when CRBN was present in the cytoplasm .

Properties

IUPAC Name

4-(3-aminopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4.ClH/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22;/h1,3-4,11,18H,2,5-8,17H2,(H,19,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJLKXXQNIILGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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